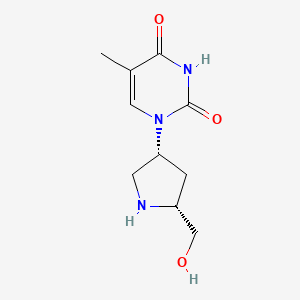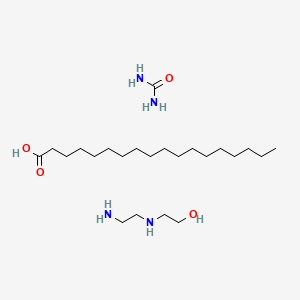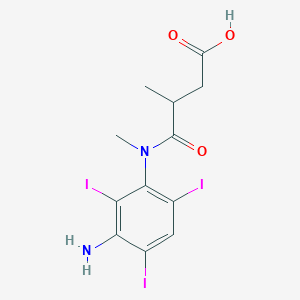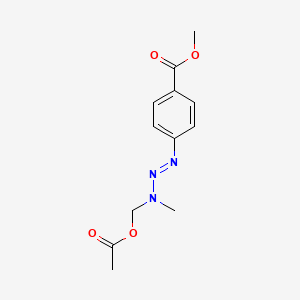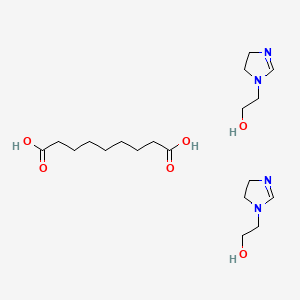
2-(4,5-Dihydroimidazol-1-yl)ethanol;nonanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol typically involves the cyclization of amido-nitriles under mild reaction conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are generally tolerant to a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dihydroimidazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while nucleophilic substitution can introduce various functional groups into the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydroimidazol-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The imidazole moiety is a common structural feature in many pharmaceuticals, and this compound may have potential as a drug candidate.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydroimidazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives and dicarboxylic acids, such as:
Imidazole: A basic five-membered heterocycle with two nitrogen atoms.
Histidine: An amino acid containing an imidazole side chain.
Azelaic Acid: A dicarboxylic acid with a nine-carbon chain, similar to nonanedioic acid.
Uniqueness
The uniqueness of 2-(4,5-Dihydroimidazol-1-yl)ethanol lies in its combination of the imidazole and nonanedioic acid moieties, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
68307-85-7 |
|---|---|
Molekularformel |
C19H36N4O6 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-(4,5-dihydroimidazol-1-yl)ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C5H10N2O/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*8-4-3-7-2-1-6-5-7/h1-7H2,(H,10,11)(H,12,13);2*5,8H,1-4H2 |
InChI-Schlüssel |
JKGCJFXOCXYSEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C=N1)CCO.C1CN(C=N1)CCO.C(CCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


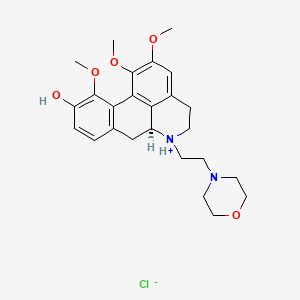
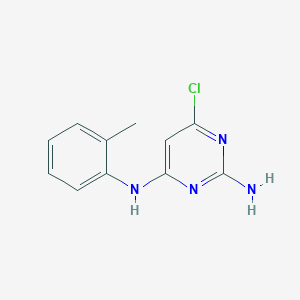

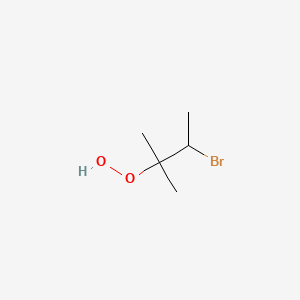
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
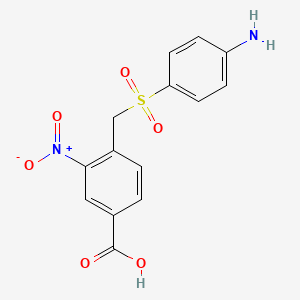
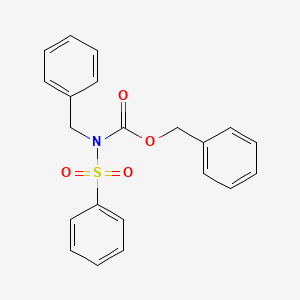
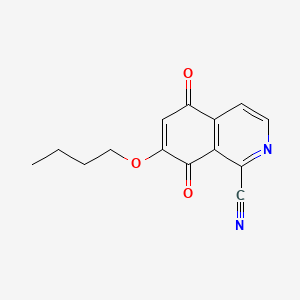

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
